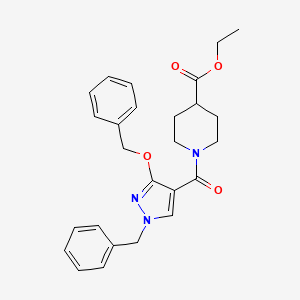
ethyl 1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that has gained attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with benzyl and benzyloxy groups, linked to a piperidine moiety through a carbonyl group. The synthesis typically involves multi-step organic reactions, beginning with the formation of the pyrazole ring, followed by the introduction of substituents and coupling with piperidine.
Synthetic Routes
- Step 1: Formation of the pyrazole ring.
- Step 2: Introduction of benzyl and benzyloxy substituents.
- Step 3: Coupling with piperidine through carbonyl linkage.
Anticancer Properties
Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activity. In vitro evaluations have shown that this compound can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer
- Colorectal Cancer
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in breast cancer cells. The compound's efficacy was compared to standard chemotherapeutics, showing promising results in reducing cell viability at low concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.2 | Apoptosis induction |
| HepG2 | 7.8 | Cell cycle arrest |
| A549 (Lung) | 6.5 | Apoptosis induction |
| HCT116 (Colorectal) | 8.0 | Inhibition of proliferation |
Enzyme Inhibition
The compound has also been evaluated for its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer metabolism, enhancing its potential as a therapeutic agent .
Case Studies
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability across multiple cancer types, with significant effects observed in breast and liver cancer cells.
Case Study 2: Pharmacological Evaluation
In vivo studies using animal models demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups. The pharmacokinetic profile showed favorable absorption and distribution characteristics, supporting further development as an anticancer agent .
The biological activity of this compound is thought to involve:
- Binding to specific molecular targets , leading to modulation of enzyme activity.
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of signaling pathways involved in cell proliferation.
Eigenschaften
IUPAC Name |
ethyl 1-(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-2-32-26(31)22-13-15-28(16-14-22)25(30)23-18-29(17-20-9-5-3-6-10-20)27-24(23)33-19-21-11-7-4-8-12-21/h3-12,18,22H,2,13-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXJRYLOBBBZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














